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Introduction

ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent
and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular
Endothelial Growth Factor Receptors (VEGFRS).[1][2] Genetic alterations in the FGFR
signaling pathway and the upregulation of VEGFR are frequently observed in various cancer
types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2]
[3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory
mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both
pathways, ODM-203 presents a rational therapeutic strategy for tumors dependent on these
signaling cascades for growth and vascularization.[4][5] This document provides an in-depth
technical overview of the preclinical and clinical pharmacology of ODM-203.

Mechanism of Action

ODM-203 functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine
kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these
receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that
overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that ODM-203 is a
selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is
considered advantageous as many tumor types with FGFR genomic alterations are also known
to be angiogenic.[7]
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Signaling Pathways

FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival,
migration, and angiogenesis. ODM-203's dual inhibitory action disrupts these cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling
Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes
trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation
initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCy,
and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor
protein FRS2a plays a key role in mediating these signals.[9]
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Caption: Simplified FGFR Signaling Pathway and ODM-203 Inhibition.
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Vascular Endothelial Growth Factor Receptor (VEGFR)
Signaling Pathway

VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor
dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary
signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream
pathways, including the PLCy-PKC-MAPK cascade, which promotes endothelial cell
proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular
permeability.[12][14]
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Caption: Simplified VEGFR Signaling Pathway and ODM-203 Inhibition.
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Preclinical Data
In Vitro Kinase Inhibition

ODM-203 demonstrates potent inhibitory activity against both FGFR and VEGFR family
kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This
balanced potency is a key feature of the molecule.[3]

Target Kinase IC50 (nmoliL)
FGFR1 11[16]

FGFR2 16[16]

FGFR3 6[16]

FGFR4 35[16]
VEGFR1 26[16]
VEGFR2 9[16]

VEGFR3 5[16]

Table 1: In vitro inhibitory activity of ODM-203
against recombinant FGFR and VEGFR

kinases.[16]

Cellular Activity

In cellular assays, ODM-203 effectively inhibits proliferation in cancer cell lines with FGFR
genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar

potency across both functions.[2][7]
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Assay Type Cell Line | Model IC50 (nmol/L)
Cell Proliferation H1581 (FGFR1 amp) 104[7]

Cell Proliferation SNU16 (FGFR2 amp) 50-150[3]

Cell Proliferation RT4 (FGFR3 mut) 192[7]

VEGFR-induced Tube

] HUVEC 33[2][3]
Formation

Table 2: Cellular potency of
ODM-203 in FGFR-dependent
proliferation and VEGFR-
driven angiogenesis assays.[2]

[3]17]

ODM-203 does not affect the proliferation of cell lines that lack identified defects in FGFR
expression or signaling.[7]

In Vivo Efficacy

ODM-203 has demonstrated significant antitumor activity in various preclinical in vivo models,
including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]
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Driving .
Tumor Model Cancer Type ] Dosing Outcome
Alteration
Significant, dose-
dependent
FGFR3- 20 and 40 mg/kg, o
RT4 Xenograft Bladder Cancer reduction in
dependent oral, 21 days
tumor growth.[7]
[17]
Reduction in
tumor growth
SNU16 ) FGFR2- 30 mg/kg, oral, )
Gastric Cancer and suppression
Xenograft dependent 12 days
of FGFR
signaling.[7][17]
75% primary
] ] ) 7, 20, and 40 tumor growth
Orthotopic ] Angiogenesis- o
Kidney Cancer mg/kg, oral, 21 inhibition and
Renca dependent

days

reduced lung
nodules.[18]

Table 3: In vivo

antitumor activity

of ODM-203 in
preclinical
models.[7][17]
[18]

Interestingly, in a syngeneic tumor model, ODM-203 treatment was associated with immune

modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression

and increased activation of CD8 T cells.[2][7]

Clinical Data

A first-in-human, Phase I/lla clinical trial (NCT02264418) evaluated the safety, tolerability,
pharmacokinetics, and preliminary antitumor activity of ODM-203 in patients with advanced or

metastatic solid tumors.[19][20]
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o Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with
food.[19][20][21]

o Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE),
with 70.4% considered treatment-related.[20][21] The majority of AES were grade 1 or 2 in
severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%).
[19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]

» Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall
response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell
carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free
survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those
with non-aberrant tumors.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Kinase Assays

The inhibitory activity of ODM-203 against recombinant kinases is typically determined using
radiometric or fluorescence-based assays. The general workflow involves incubating the
purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying
concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to
determine the IC50 value.

Cell Viability Assays

To assess the antiproliferative effects of ODM-203, FGFR-dependent cancer cell lines (e.g.,
H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach
overnight and are then treated with a range of ODM-203 concentrations for a period of 72 to 96
hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo
assays, which quantify metabolic activity or ATP content, respectively. IC50 values are
calculated from the resulting dose-response curves.[4]

Cell-Based Angiogenesis (Tube Formation) Assay
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The anti-angiogenic potential of ODM-203 is evaluated using an in vitro tube formation assay
with Human Umbilical Vein Endothelial Cells (HUVECS).[4] HUVECSs are seeded onto a layer of
Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated
with various concentrations of ODM-203. After an incubation period (typically several hours),
the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by
measuring total tube length or the number of branch points. The IC50 is the concentration of
ODM-203 that inhibits tube formation by 50%.[5]

Subcutaneous Xenograft Model Workflow

In vivo efficacy is often tested using xenograft models where human tumor cells are implanted
into immunocompromised mice.[4]

Implant Tumor Cells
(e.g., RT4, SNU16)
subcutaneously into mice

Randomize Mice into Administer Treatment ing
Treatment Groups (ODM-203 or Vehicle) Tumor Volume and Body Weight Necropsy and Sample Collection
(when tumors reach ~100 mm?) Orally, Daily (for 12-21 days) (4 hours after last dose)

Continue Monitori

Endpoint:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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